Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a quinoxaline ring system substituted with a chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with o-phenylenediamine to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the phenol and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-. Safety protocols and environmental regulations are strictly followed to minimize the impact of chemical waste and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenol or quinoxaline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinoxalines and phenols, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- involves its interaction with various molecular targets and pathways. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-chloro-: A simpler phenol derivative with a single chlorine substituent.
Quinoxaline derivatives: Compounds with similar quinoxaline ring systems but different substituents.
Uniqueness
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- is unique due to the combination of its phenol and quinoxaline structures, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
649739-81-1 |
---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]-4-methylphenol |
InChI |
InChI=1S/C22H17ClN2O/c1-14-9-10-21(26)16(11-14)13-20-22(15-5-4-6-17(23)12-15)25-19-8-3-2-7-18(19)24-20/h2-12,26H,13H2,1H3 |
InChI Key |
ORBIYVQLNXNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.